molecular formula C6H8BrClN2 B591774 (6-Bromopyridin-2-yl)methanamine hydrochloride CAS No. 914947-26-5

(6-Bromopyridin-2-yl)methanamine hydrochloride

Cat. No. B591774
M. Wt: 223.498
InChI Key: BUAPFSNXCMLJJP-UHFFFAOYSA-N
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Description

“(6-Bromopyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 914947-26-5. It has a molecular weight of 223.5 and is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .


Molecular Structure Analysis

The linear formula of “(6-Bromopyridin-2-yl)methanamine hydrochloride” is C6H8BrClN2 . The InChI code is 1S/C6H7BrN2.ClH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4,8H2;1H .


Physical And Chemical Properties Analysis

“(6-Bromopyridin-2-yl)methanamine hydrochloride” is a solid substance . It has a molecular weight of 223.5 . The InChI code is 1S/C6H7BrN2.ClH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4,8H2;1H .

Scientific Research Applications

Chemical Synthesis and Material Development

6-Bromopyridin-2-yl derivatives have been extensively used as intermediates in the synthesis of complex molecules. For instance, the synthesis of novel azetidine derivatives, which showed promising antibacterial and antifungal activities, utilized a related bromopyridin compound as a starting material (Rao, Prasad, & Rao, 2013). Another study detailed an efficient synthesis route for a carboxylic acid moiety of a potent dopamine and serotonin receptor antagonist, starting from a methylated bromopyridine derivative (Hirokawa, Horikawa, & Kato, 2000).

Catalysis and Organic Reaction Mechanisms

Bromopyridine compounds, including 6-bromopyridin-2-yl derivatives, have been used to study catalytic processes and reaction mechanisms. One research effort synthesized and characterized zinc(II) complexes bearing iminopyridines, demonstrating their effectiveness as pre-catalysts for the polymerization of lactides, indicating applications in sustainable material production (Kwon, Nayab, & Jeong, 2015). Another study focused on the reactivity of bromine atoms in brominated pyridines, showing how specific conditions lead to the formation of hydroxylated derivatives, providing insights into halogen atom behavior in organic reactions (Wibaut, Haayman, & Dijk, 2010).

Pharmaceuticals and Bioactive Compounds

The structural motifs of bromopyridine, including (6-Bromopyridin-2-yl)methanamine hydrochloride, are critical in the development of bioactive and pharmaceutical compounds. For example, derivatives have been synthesized for evaluation as antimicrobial agents, showcasing the utility of these compounds in medicinal chemistry (Thomas, Adhikari, & Shetty, 2010). Another research highlighted the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis, illustrating the importance of bromopyridine derivatives in understanding catalytic organic transformations relevant to pharmaceutical synthesis (Ahmad et al., 2019).

Safety And Hazards

“(6-Bromopyridin-2-yl)methanamine hydrochloride” is associated with several hazard statements including H302-H315-H319-H332-H335 . Precautionary measures include P280-P305+P351+P338-P310 . It’s important to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .

properties

IUPAC Name

(6-bromopyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.ClH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAPFSNXCMLJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672091
Record name 1-(6-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromopyridin-2-yl)methanamine hydrochloride

CAS RN

914947-26-5
Record name 1-(6-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 914947-26-5
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